Homocysteine thiolactone
Overview
Description
L-homocysteine thiolactone is a five-membered cyclic thioester of the amino acid homocysteine. It is generated from homocysteine as a result of an error-editing reaction, principally involving methionyl-tRNA synthetase . This compound is known for its ability to damage proteins through homocysteinylation of protein lysine residues .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-homocysteine thiolactone can be synthesized through the demethylation of methionine using hydriodic acid. This process involves boiling methionine with hydriodic acid at 128°C for three hours, resulting in the formation of methyl iodide and L-homocysteine thiolactone . Another method involves the use of dry ammonia and metallic sodium to convert DL-methionine into homocysteinic acid thiolactone hydrochloride .
Industrial Production Methods: The use of hydriodic acid digestion and enzymatic resolution are potential methods for large-scale production .
Chemical Reactions Analysis
Types of Reactions: L-homocysteine thiolactone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in reactions involving L-homocysteine thiolactone include hydriodic acid, metallic sodium, and dry ammonia . The conditions for these reactions typically involve high temperatures and controlled environments to ensure the desired product formation.
Major Products Formed: The major products formed from reactions involving L-homocysteine thiolactone include homocysteinylated proteins and various derivatives of homocysteine .
Scientific Research Applications
L-homocysteine thiolactone has numerous applications in scientific research. In chemistry, it serves as a versatile building block for organic and bioorganic synthesis . In biology and medicine, it is studied for its role in protein damage and its association with cardiovascular diseases, strokes, atherosclerosis, and neurological abnormalities . Additionally, it is used in polymer science and sustainable materials development .
Mechanism of Action
L-homocysteine thiolactone exerts its effects through the homocysteinylation of protein lysine residues. This process involves the formation of isopeptide bonds, leading to protein damage via a thiyl radical mechanism . The compound targets various proteins, including α-synuclein and DJ-1, contributing to neurotoxicity and neurodegeneration .
Comparison with Similar Compounds
L-homocysteine thiolactone is unique due to its ability to form cyclic thioesters and its role in protein homocysteinylation. Similar compounds include other thiolactones, such as γ-thiobutyrolactone, which also undergo ring-opening reactions and serve as building blocks in polymer chemistry . L-homocysteine thiolactone is distinct in its biological implications and its association with various diseases .
Properties
IUPAC Name |
(3S)-3-aminothiolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NOS/c5-3-1-2-7-4(3)6/h3H,1-2,5H2/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWQWJKWBHZMDT-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC(=O)[C@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2338-04-7 | |
Record name | L-Homocysteine thiolactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2338-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2(3H)-Thiophenone, 3-aminodihydro-, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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